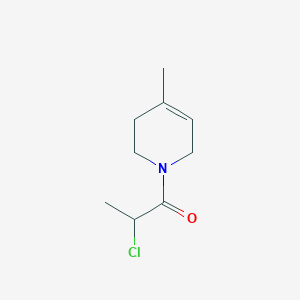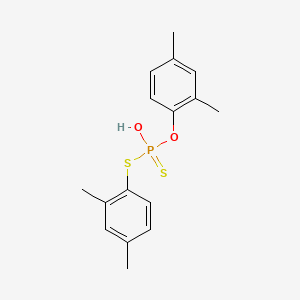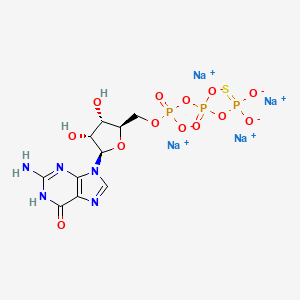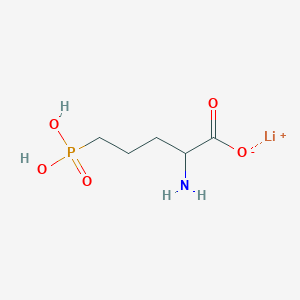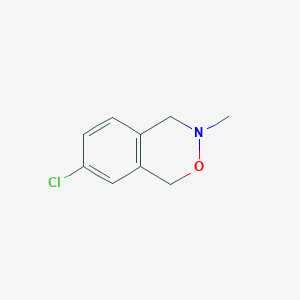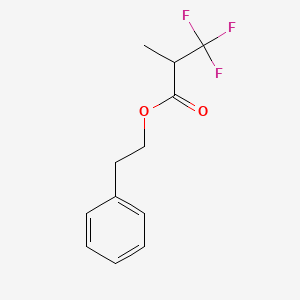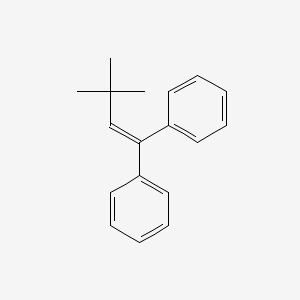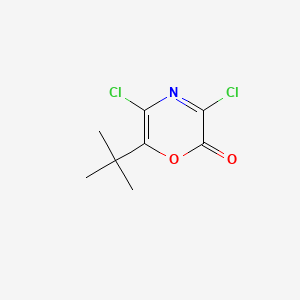
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is a heterocyclic compound that contains an oxazine ring substituted with tert-butyl and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing tert-butyl and dichloro substituents with an appropriate reagent to form the oxazine ring. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali metal gem-dithiolates can be used to replace chlorine atoms.
Oxidation: Oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents replacing the chlorine atoms .
Scientific Research Applications
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to target proteins or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(tert-butyl)1,3,5-triazine: Another compound with similar tert-butyl and dichloro substituents but with a triazine ring instead of an oxazine ring.
Pyrido[2,3-d]pyrimidin-5-one: Contains a fused heterocyclic system with potential biological activities.
Uniqueness
6-Tert-butyl-3,5-dichloro-1,4-oxazin-2-one is unique due to its specific oxazine ring structure and the presence of both tert-butyl and dichloro substituents. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
6-tert-butyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO2/c1-8(2,3)4-5(9)11-6(10)7(12)13-4/h1-3H3 |
InChI Key |
HHOUUAHDAPSSMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



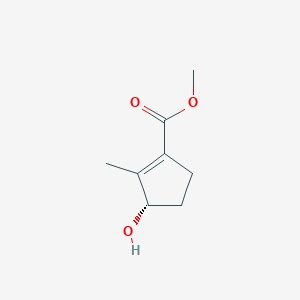

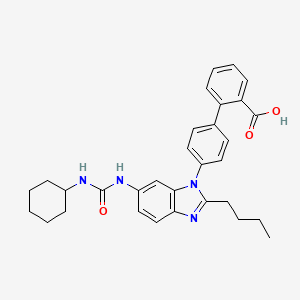
![Ethyl 3-cyanobicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13816718.png)
